molecular formula C14H19N3O2 B2595015 Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate CAS No. 2108876-54-4

Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate

Cat. No. B2595015
CAS RN: 2108876-54-4
M. Wt: 261.325
InChI Key: FNSJGDDPCUCIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate, also known as TPPEC, is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential use as a therapeutic agent. TPPEC belongs to the class of pyrrolopyridine-based compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the kinase PI3K, which is involved in cell signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce inflammation in animal models of disease. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses, such as hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate for lab experiments is its high purity, which allows for accurate and reproducible results. Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate. One area of focus is the development of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate derivatives that have improved solubility and bioavailability. Another area of focus is the investigation of the mechanism of action of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate and its derivatives, in order to identify new targets for therapeutic intervention. Finally, the potential use of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections, will continue to be an area of active research.

Synthesis Methods

The synthesis of Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with 2-pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate with high purity.

Scientific Research Applications

Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and autoimmune disorders.

properties

IUPAC Name

tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)16-8-10-17-9-6-11-5-4-7-15-12(11)17/h4-7,9H,8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSJGDDPCUCIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.